molecular formula C19H21F2N3O4S B2743572 N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251680-34-8

N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2743572
CAS No.: 1251680-34-8
M. Wt: 425.45
InChI Key: YVXBHRSHJVCUSL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H21F2N3O4S and its molecular weight is 425.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. Compounds with structures similar to the one have been found to act as moderate inhibitors against various bacterial strains, including Gram-negative bacteria, indicating their potential application in developing new antibacterial agents (Iqbal et al., 2017).

Pharmacological Evaluation

Another area of application is in the synthesis and pharmacological evaluation of N-substituted acetamide derivatives. These compounds have been synthesized and evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential use in treating diseases related to enzyme malfunction (Khalid et al., 2014).

Corrosion Inhibition

The synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has been explored as corrosion inhibitors. These studies indicate the compound's potential application in protecting metals from corrosion, demonstrating a promising avenue for industrial applications (Yıldırım & Cetin, 2008).

Molecular Docking and Computational Studies

Computational calculations and molecular docking studies have been employed to investigate the reactivity and binding interactions of similar compounds. Such studies suggest the potential of these compounds in drug discovery, especially as inhibitors against various targets, including viruses (Fahim & Ismael, 2021).

Antithrombotic Properties

The exploration of antithrombotic properties in similar compounds, like SSR182289A, demonstrates their potential application in preventing thrombosis. This research indicates a promising avenue for developing new therapeutic agents for cardiovascular diseases (Lorrain et al., 2003).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4S/c1-13-6-9-24(10-7-13)29(27,28)17-3-2-8-23(19(17)26)12-18(25)22-14-4-5-15(20)16(21)11-14/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXBHRSHJVCUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.